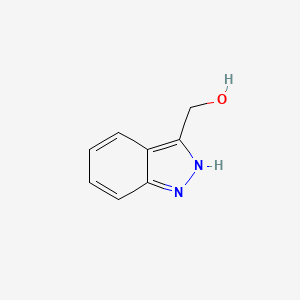

(1H-indazol-3-yl)methanol

Overview

Description

The compound (1H-indazol-3-yl)methanol is a derivative of 1H-indazole, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The indazole moiety is known to be a core structure in many pharmacologically active compounds, and its derivatives, including those with a methanol group, have been explored for their biological activities and synthesis methods.

Synthesis Analysis

The synthesis of N1-CH2OH derivatives of NH-indazoles, which include (1H-indazol-3-yl)methanol, has been studied in aqueous hydrochloric acid solutions. The addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde has been experimentally studied using solution and solid-state NMR, as well as crystallography. The formation mechanism of these derivatives was determined, and for the first time, 2-substituted derivatives were characterized by multinuclear NMR. Theoretical calculations supported the experimental observations, providing a sound basis for understanding the reaction mechanism .

Molecular Structure Analysis

The molecular structure of (1H-indazol-3-yl)methanol derivatives has been elucidated using various spectroscopic techniques. The first X-ray structures of four (1H-indazol-1-yl)methanol derivatives have been reported, which contributes significantly to the understanding of the molecular conformation and the electronic structure of these compounds .

Chemical Reactions Analysis

The reactivity of (1H-indazol-3-yl)methanol derivatives can be inferred from studies on similar indazole derivatives. For instance, imidazole derivatives, which share some structural similarities with indazoles, have been synthesized and converted into carbonyl compounds. This indicates that (1H-indazol-3-yl)methanol derivatives could potentially undergo similar transformations, acting as masked forms of carbonyl groups or as synthons for other functional groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1H-indazol-3-yl)methanol are not detailed in the provided papers, the studies on related compounds offer some insights. For example, the electrochemical utilization of methanol as a C1 source in the synthesis of heterocycles suggests that methanol derivatives, including those of indazole, could be involved in similar electrocatalytic processes . Additionally, the unexpected methylation of hydroxyls in triazole alcohol derivatives containing a ferrocenyl moiety indicates that methanol can act as a methylating agent under certain conditions, which could be relevant for the chemical behavior of (1H-indazol-3-yl)methanol .

Scientific Research Applications

Chemical Reaction Studies

The reaction of NH-indazoles, including derivatives of (1H-indazol-3-yl)methanol, with formaldehyde has been studied using NMR and crystallography. These studies revealed the mechanism of N1-CH2OH derivatives formation, characterizing 2-substituted derivatives and reporting the first X-ray structures of four (1H-indazol-1-yl)methanol derivatives (Alkorta et al., 2022).

Catalysis

(1H-indazol-3-yl)methanol has been used in catalyst development. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was created to form a stable complex with CuCl, which showed high effectiveness as a catalyst for Huisgen 1,3-dipolar cycloaddition (Ozcubukcu et al., 2009).

Synthesis of Novel Compounds

Novel synthetic methods using (1H-indazol-3-yl)methanol derivatives have been developed. For instance, a study presented the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives (Hote & Lokhande, 2014).

Electrochemistry

(1H-indazol-3-yl)methanol derivatives have applications in electrochemistry. A process utilizing methanol as a C1 source for the synthesis of 2,3-dihydroquinazolin-4(1H)-one was reported, demonstrating the versatility of such derivatives in electrocatalytic synthesis (Liu et al., 2021).

Corrosion Inhibition

Derivatives of (1H-indazol-3-yl)methanol, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been studied as corrosion inhibitors for metals in acidic media. These derivatives demonstrated effective corrosion inhibition properties (Ma et al., 2017).

Medicinal Chemistry

In the field of medicinal chemistry, (1H-indazol-3-yl)methanol derivatives are explored for various applications. For instance, studies have focused on the synthesis of 3-Indazolecarboxylic Esters and Amides via palladium-catalyzed carbonylation, indicating potential pharmaceutical applications (Buchstaller et al., 2011).

Membrane Studies

The impact of methanol derivatives, including (1H-indazol-3-yl)methanol, on lipid dynamics in biological and synthetic membranes has been investigated. These studies are significant for understanding the role of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Indazole derivatives, which include (1h-indazol-3-yl)methanol, have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive activities, and more .

Mode of Action

It has been shown that an indazol-3-ol derivative strongly inhibited the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that (1H-indazol-3-yl)methanol may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that (1H-indazol-3-yl)methanol may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The introduction of certain groups to indazole derivatives can efficiently alter the pharmacokinetic parameters of drugs, modulate the acid-base equilibrium constants and lipid-water partition coefficients, and form intramolecular hydrogen and ionic bonds, thus improving the water solubility, alkalinity, and biological activity of compounds .

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that (1H-indazol-3-yl)methanol may have various molecular and cellular effects.

properties

IUPAC Name |

2H-indazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAIOOKNXAXEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363641 | |

| Record name | (1H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64132-13-4 | |

| Record name | (1H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazol-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)